Cas no 610794-18-8 (1H-Indazole, 4-bromo-1-methyl-5-(1-methylethyl)-)

1H-Indazole, 4-bromo-1-methyl-5-(1-methylethyl)- structure
610794-18-8 structure
商品名:1H-Indazole, 4-bromo-1-methyl-5-(1-methylethyl)-
CAS番号:610794-18-8
MF:C11H13N2Br
メガワット:253.138
CID:4065195
PubChem ID:22566973

1H-Indazole, 4-bromo-1-methyl-5-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

    • 1H-Indazole, 4-bromo-1-methyl-5-(1-methylethyl)-
    • 4-bromo-5-isopropyl-1-methylindazole
    • 610794-18-8
    • PGLLLRXIMBKIMY-UHFFFAOYSA-N
    • SCHEMBL5359037
    • DB-087563
    • インチ: InChI=1S/C11H13BrN2/c1-7(2)8-4-5-10-9(11(8)12)6-13-14(10)3/h4-7H,1-3H3
    • InChIKey: PGLLLRXIMBKIMY-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 252.02621Da
  • どういたいしつりょう: 252.02621Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 17.8Ų

1H-Indazole, 4-bromo-1-methyl-5-(1-methylethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-8918818-1.0g
4-bromo-1-methyl-5-(propan-2-yl)-1H-indazole
610794-18-8 95%
1.0g
$0.0 2023-01-30

1H-Indazole, 4-bromo-1-methyl-5-(1-methylethyl)- 関連文献

1H-Indazole, 4-bromo-1-methyl-5-(1-methylethyl)-に関する追加情報

Comprehensive Overview of 1H-Indazole, 4-bromo-1-methyl-5-(1-methylethyl)- (CAS No. 610794-18-8)

The compound 1H-Indazole, 4-bromo-1-methyl-5-(1-methylethyl)-, identified by its CAS No. 610794-18-8, is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. This brominated indazole derivative features a unique structural framework, combining a 1-methyl-5-isopropyl substitution pattern with a 4-bromo modification. Its molecular complexity and functional group arrangement make it a valuable intermediate for synthesizing novel bioactive compounds.

In recent years, the demand for heterocyclic compounds like 1H-Indazole derivatives has surged, driven by their versatility in drug discovery. Researchers are particularly interested in their applications as kinase inhibitors, anti-inflammatory agents, and antimicrobial scaffolds. The presence of the 4-bromo group in this compound enhances its reactivity, enabling selective cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig transformations—key techniques in modern medicinal chemistry.

From an industrial perspective, CAS No. 610794-18-8 aligns with the growing trend of fragment-based drug design (FBDD). Its compact yet functionalized structure allows for efficient lead optimization, addressing challenges in target specificity—a frequent topic in AI-driven molecular docking studies. Computational chemists often search for "small molecule indazole analogs" or "halogenated heterocycles for drug development," reflecting this compound's relevance in silico screening pipelines.

The synthetic accessibility of 4-bromo-1-methyl-5-(1-methylethyl)-1H-indazole also positions it as a candidate for high-throughput screening (HTS) libraries. Its lipophilic efficiency (LipE) parameters—calculated from the isopropyl and bromo substituents—meet criteria for CNS-penetrant molecules, a hot topic in neurodegenerative disease research. Notably, patents referencing similar N-methyl indazole structures have emerged in oncology and immunology applications, further validating its therapeutic potential.

Environmental and regulatory considerations are equally critical. While not classified as hazardous, the compound’s bromine atom necessitates proper handling under standard laboratory protocols. Sustainable synthesis methods for such halogenated intermediates—including catalytic bromination or flow chemistry approaches—are frequently discussed in green chemistry forums, answering queries like "eco-friendly synthesis of bromo-indazoles."

Analytical characterization of CAS 610794-18-8 typically involves HPLC purity analysis, NMR spectroscopy, and mass spectrometry. These techniques confirm its structural integrity for research use. Suppliers often highlight its stability under inert conditions, addressing common purchaser concerns about shelf-life and storage—keywords such as "stable indazole derivatives for long-term studies" capture this demand.

In summary, 1H-Indazole, 4-bromo-1-methyl-5-(1-methylethyl)- represents a strategically important building block in contemporary organic synthesis. Its dual functionality as a pharmacophore and a chemical probe caters to diverse scientific inquiries, from cancer biology to material science innovations. As the pharmaceutical industry increasingly prioritizes structure-activity relationship (SAR) optimization, compounds like this will remain pivotal in bridging molecular design with clinical outcomes.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd